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molecular formula C14H25NO5 B8305302 ethyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate

ethyl 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B8305302
M. Wt: 287.35 g/mol
InChI Key: WISRPNHSVZJVMH-UHFFFAOYSA-N
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Patent
US08592454B2

Procedure details

To a solution of the compound (11.3 g) obtained in step 3 in methanol (190 mL) was added 2N aqueous sodium hydroxide solution (79 mL), and the mixture was stirred at 40° C. for 2 hr. The mixture was concentrated, diluted with ethyl acetate, and neutralized with 1N hydrochloric acid. The separated aqueous layer was extracted with ethyl acetate. The combined organic layer was dried, and concentrated under reduced pressure to give the title compound (9.3 g, 91%) as a white powder.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1([C:16]([O:18]CC)=[O:17])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]1([C:16]([OH:18])=[O:17])[CH2:11][CH2:12][O:13][CH2:14][CH2:15]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1(CCOCC1)C(=O)OCC
Name
Quantity
79 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous layer was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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